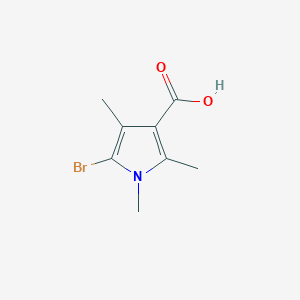![molecular formula C14H33N5 B2467778 N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine CAS No. 2503204-16-6](/img/structure/B2467778.png)
N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine” is a complex organic compound containing multiple functional groups, including a piperazine ring and multiple amine groups. Piperazine rings are common in pharmaceutical compounds and can have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, the multiple amine groups in the compound would likely confer basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple amine groups could make the compound basic and polar .Scientific Research Applications
Neuroscience and Pharmacology
Research on compounds structurally related to N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine often focuses on their interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. For example, studies involving the characterization of novel antagonists and agonists for 5-HT receptors help in understanding the pathophysiology and treatment of anxiety, depression, and mood disorders (Rabiner et al., 2002). Similarly, the development of radioligands for positron emission tomography (PET) imaging of 5-HT1A receptors in the human brain aids in the study of psychiatric and neurological disorders (Pike et al., 1995).
Toxicology
The toxicological evaluation of compounds related to this compound is crucial for understanding their safety profile. Research in this area includes the analysis of metabolites in cases of intoxication or exposure to novel psychoactive substances (NPS). For instance, the study of metabolic fate and toxicokinetics of irinotecan (a chemotherapeutic agent with a piperazine moiety) elucidates the correlation between drug metabolism and adverse effects, providing insights into safer drug design and therapeutic use (Gupta et al., 1994).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, and cognition.
Mode of Action
If it is similar to other dopamine receptor ligands, it may bind to these receptors and modulate their activity . This can result in changes in neuronal signaling and ultimately influence various physiological processes.
Biochemical Pathways
Dopamine receptor ligands generally affect the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.
Result of Action
Modulation of dopamine receptor activity can have wide-ranging effects, potentially influencing mood, motor control, and various other physiological processes .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its activity, reducing side effects, and exploring its mechanism of action .
properties
IUPAC Name |
N'-[2-[4-(4-aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33N5/c15-5-1-3-7-17-8-10-19-13-11-18(12-14-19)9-4-2-6-16/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEINHNNMKLHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCNCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

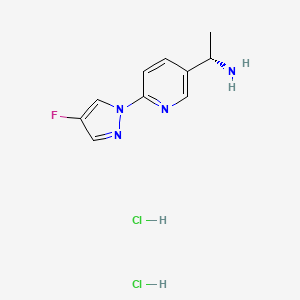

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2467699.png)

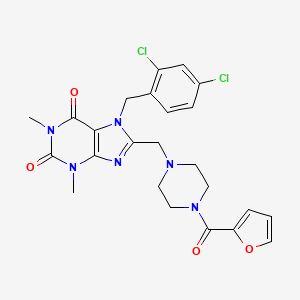
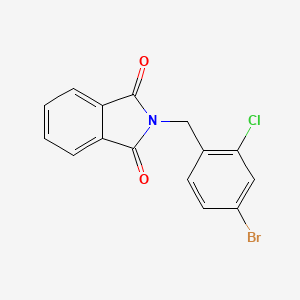
![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)
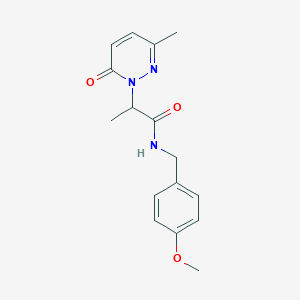


![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
